
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate, also known as ethyl 2,3-dimethylidenecyclobutane-1-carboxylate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate is not well understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in their activity or function. This interaction may be due to the structural properties of the cyclobutene ring, which is known to be a reactive moiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate are not well characterized. However, studies have shown that this compound has low toxicity in vitro and in vivo, suggesting that it may be safe for use in research applications. Additionally, the unique structural properties of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate make it a promising candidate for further investigation in various biological systems.
实验室实验的优点和局限性
One advantage of using Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate in lab experiments is its low toxicity, which allows for the use of higher concentrations without causing harm to cells or organisms. Additionally, the cost-effective synthesis method and high yield of this compound make it a practical choice for researchers. However, one limitation of using Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in biological systems.
未来方向
There are several future directions for the research of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate. One potential avenue is the investigation of its use as a building block for the synthesis of other compounds with unique properties. Additionally, researchers may explore the use of this compound in the development of new materials, such as polymers or coatings. Another future direction is the investigation of the mechanism of action of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate, which may provide insights into its potential applications in various biological systems. Finally, researchers may investigate the use of this compound as a potential drug candidate for the treatment of various diseases.
合成方法
The synthesis of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate involves the reaction of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate cyanoacetate with dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylate acetylenedicarboxylate in the presence of a base. This reaction results in the formation of a cyclobutene ring, which is a key structural feature of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate. The yield of this reaction is typically high, making it a cost-effective method for synthesizing this compound.
科学研究应用
Ethyl 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate has found various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in catalysis, and as a potential drug candidate. Researchers have also investigated the use of this compound in the development of new materials and as a tool for studying the properties of cyclobutene rings.
属性
CAS 编号 |
112621-88-2 |
|---|---|
产品名称 |
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
ethyl 2,3-dimethylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-11-9(10)8-5-6(2)7(8)3/h8H,2-5H2,1H3 |
InChI 键 |
ICOIIDVICLSTOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(=C)C1=C |
规范 SMILES |
CCOC(=O)C1CC(=C)C1=C |
同义词 |
Cyclobutanecarboxylic acid, 2,3-bis(methylene)-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

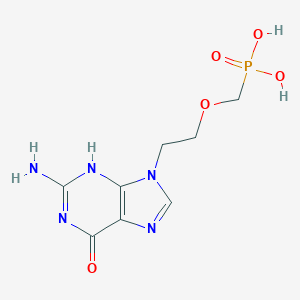
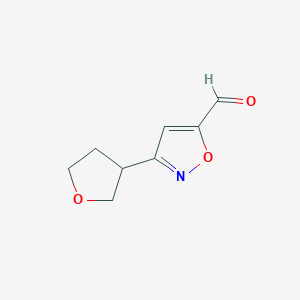

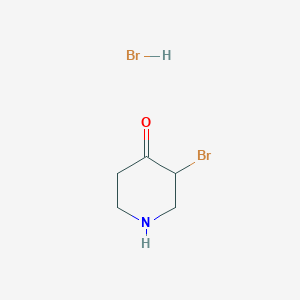
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)
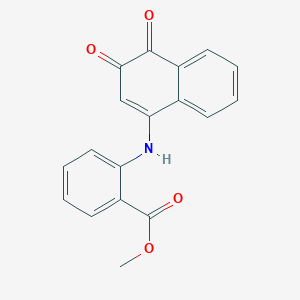

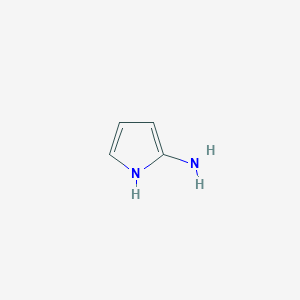

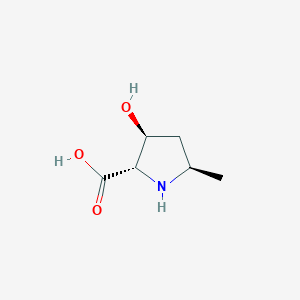
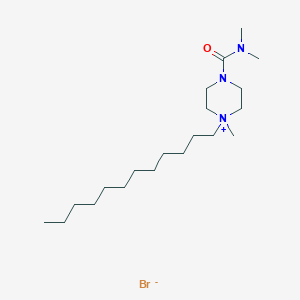
![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)